![molecular formula C16H24N2O2 B254397 Butyl 3-amino-4-(piperidin-1-yl)benzoate](/img/structure/B254397.png)
Butyl 3-amino-4-(piperidin-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 3-amino-4-(piperidin-1-yl)benzoate, also known as Boc-Pip, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Boc-Pip is a derivative of benzoic acid and is synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of Butyl 3-amino-4-(piperidin-1-yl)benzoate is not fully understood. However, it is believed to inhibit the activity of enzymes by binding to their active sites. Butyl 3-amino-4-(piperidin-1-yl)benzoate has been shown to inhibit the activity of various enzymes, including proteases and kinases.
Biochemical and Physiological Effects
Butyl 3-amino-4-(piperidin-1-yl)benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of proteases, which are enzymes that break down proteins. Butyl 3-amino-4-(piperidin-1-yl)benzoate has also been shown to inhibit the activity of kinases, which are enzymes that transfer phosphate groups from ATP to other molecules. Inhibition of proteases and kinases can have various physiological effects, including the inhibition of cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
Butyl 3-amino-4-(piperidin-1-yl)benzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in various experiments. Butyl 3-amino-4-(piperidin-1-yl)benzoate is also stable under various conditions, making it suitable for long-term storage. However, Butyl 3-amino-4-(piperidin-1-yl)benzoate has some limitations for lab experiments. It is relatively expensive compared to other compounds, which can limit its use in large-scale experiments. Butyl 3-amino-4-(piperidin-1-yl)benzoate also has limited solubility in water, which can limit its use in aqueous-based experiments.
Zukünftige Richtungen
There are several future directions for the use of Butyl 3-amino-4-(piperidin-1-yl)benzoate in scientific research. One potential direction is the development of Butyl 3-amino-4-(piperidin-1-yl)benzoate-based inhibitors for specific enzymes, including proteases and kinases. Butyl 3-amino-4-(piperidin-1-yl)benzoate-based inhibitors can have potential applications in the treatment of various diseases, including cancer and inflammatory diseases. Another potential direction is the use of Butyl 3-amino-4-(piperidin-1-yl)benzoate as a building block for the synthesis of peptidomimetics with improved properties, including increased stability and bioavailability.
Conclusion
In conclusion, Butyl 3-amino-4-(piperidin-1-yl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized through a multi-step process and has been used as a building block in the synthesis of various compounds, including peptidomimetics. Butyl 3-amino-4-(piperidin-1-yl)benzoate has been shown to inhibit the activity of various enzymes, including proteases and kinases, and has potential applications in the treatment of various diseases. While Butyl 3-amino-4-(piperidin-1-yl)benzoate has several advantages for lab experiments, it also has some limitations, including its cost and limited solubility in water. There are several future directions for the use of Butyl 3-amino-4-(piperidin-1-yl)benzoate in scientific research, including the development of Butyl 3-amino-4-(piperidin-1-yl)benzoate-based inhibitors and the use of Butyl 3-amino-4-(piperidin-1-yl)benzoate as a building block for the synthesis of peptidomimetics.
Synthesemethoden
Butyl 3-amino-4-(piperidin-1-yl)benzoate is synthesized through a multi-step process that involves the reaction of piperidine with 3-nitrobenzoic acid, followed by reduction and subsequent reaction with butyl chloroformate. The final product is purified through crystallization to obtain pure Butyl 3-amino-4-(piperidin-1-yl)benzoate.
Wissenschaftliche Forschungsanwendungen
Butyl 3-amino-4-(piperidin-1-yl)benzoate has gained significant attention in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various compounds, including peptidomimetics, which are compounds that mimic the structure and function of peptides. Butyl 3-amino-4-(piperidin-1-yl)benzoate has also been used in the synthesis of inhibitors for various enzymes, including proteases and kinases.
Eigenschaften
Produktname |
Butyl 3-amino-4-(piperidin-1-yl)benzoate |
---|---|
Molekularformel |
C16H24N2O2 |
Molekulargewicht |
276.37 g/mol |
IUPAC-Name |
butyl 3-amino-4-piperidin-1-ylbenzoate |
InChI |
InChI=1S/C16H24N2O2/c1-2-3-11-20-16(19)13-7-8-15(14(17)12-13)18-9-5-4-6-10-18/h7-8,12H,2-6,9-11,17H2,1H3 |
InChI-Schlüssel |
MEAIVXUKYWHQLJ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC(=C(C=C1)N2CCCCC2)N |
Kanonische SMILES |
CCCCOC(=O)C1=CC(=C(C=C1)N2CCCCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.